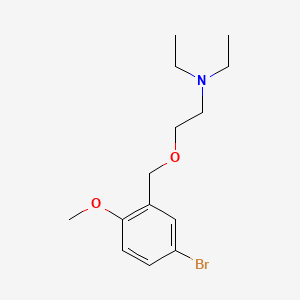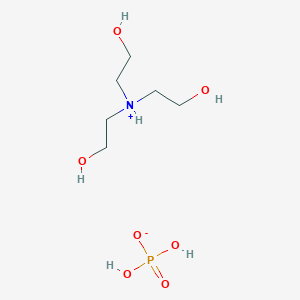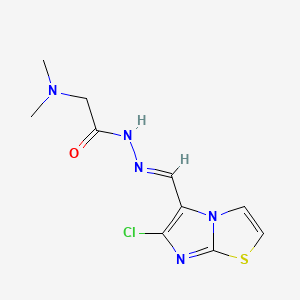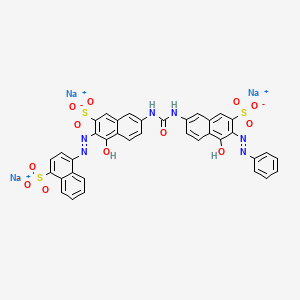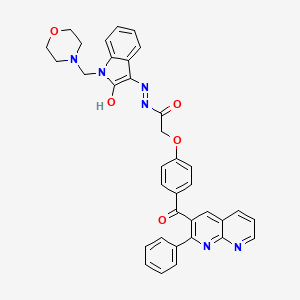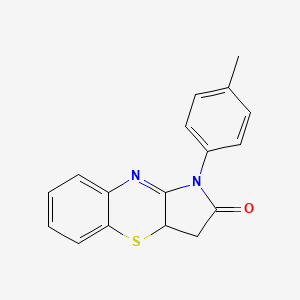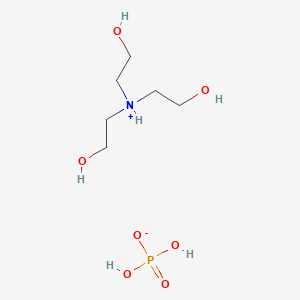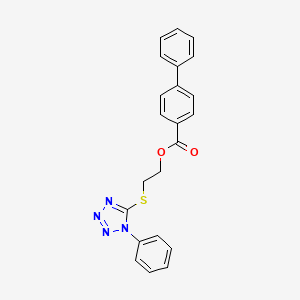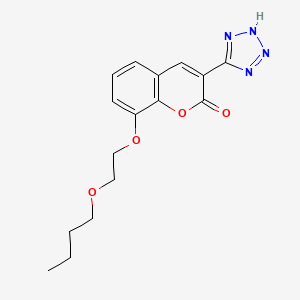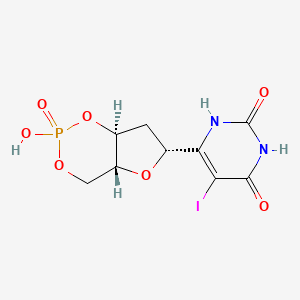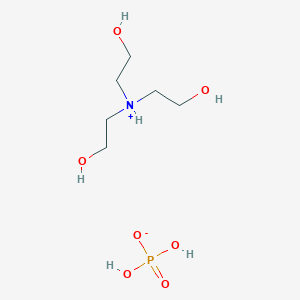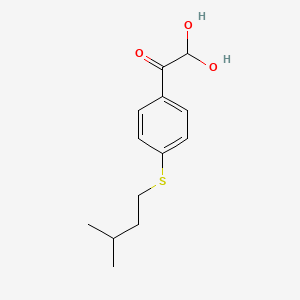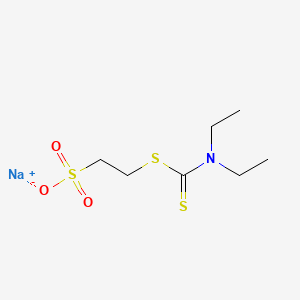
Sodium 2-(((diethylamino)thioxomethyl)thio)ethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(((diethylamino)thioxomethyl)thio)ethanesulphonate is a chemical compound with the molecular formula C7H14NO3S3.Na and a molecular weight of 279.38 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(((diethylamino)thioxomethyl)thio)ethanesulphonate typically involves the reaction of ethanesulfonic acid with diethylamine and carbon disulfide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory . The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(((diethylamino)thioxomethyl)thio)ethanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups such as the thioxomethyl and diethylamino groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(((diethylamino)thioxomethyl)thio)ethanesulphonate is utilized in various scientific research applications due to its unique chemical properties . In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions . In biology, it is employed in studies involving enzyme inhibition and protein modification . Additionally, in industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of sodium 2-(((diethylamino)thioxomethyl)thio)ethanesulphonate involves its interaction with molecular targets and pathways in biological systems . The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity . It may also interact with proteins and other biomolecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-(((diethylamino)thioxomethyl)thio)ethanesulphonate can be compared with other similar compounds, such as sodium 2-(((methylamino)thioxomethyl)thio)ethanesulphonate and sodium 2-(((ethylamino)thioxomethyl)thio)ethanesulphonate . These compounds share similar chemical structures but differ in the substituents on the amino group . The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds .
Eigenschaften
CAS-Nummer |
5353-48-0 |
|---|---|
Molekularformel |
C7H14NNaO3S3 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
sodium;2-(diethylcarbamothioylsulfanyl)ethanesulfonate |
InChI |
InChI=1S/C7H15NO3S3.Na/c1-3-8(4-2)7(12)13-5-6-14(9,10)11;/h3-6H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
AFIMJRRIIXAUAJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=S)SCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


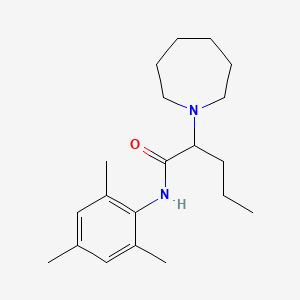
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
